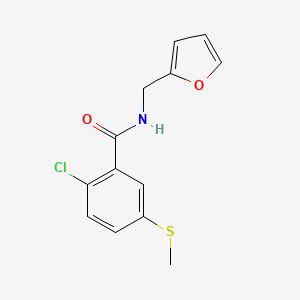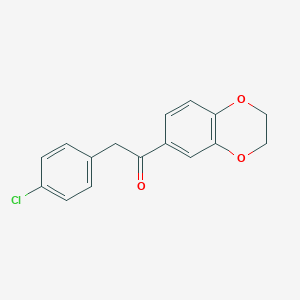![molecular formula C19H20F2N2O B5745272 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as DFE, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. In oncology, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival. In infectious diseases, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to disrupt the replication of viral and bacterial pathogens.
Biochemical and Physiological Effects:
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function. In oncology, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to inhibit the activity of enzymes that are involved in viral and bacterial replication.
Advantages and Limitations for Lab Experiments
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments, including its high purity and stability, as well as its ability to be easily synthesized. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Future Directions
There are several future directions for the study of 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone, including further research into its mechanisms of action, as well as its potential therapeutic applications in various fields. In neuroscience, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone may have potential as a chemotherapeutic agent for the treatment of cancer. In infectious diseases, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone may have potential in the treatment of viral and bacterial infections. Additionally, further studies are needed to fully understand the potential toxicity and side effects of 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone, as well as its optimal dosage and administration.
Synthesis Methods
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized through a multi-step process, which involves the reaction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone with 4-(3,4-difluorobenzyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone.
Scientific Research Applications
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In infectious diseases, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have antiviral and antibacterial properties and may have potential in the treatment of viral and bacterial infections.
properties
IUPAC Name |
1-[4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-18(20)19(21)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXQSFGVOIKJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)





![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
